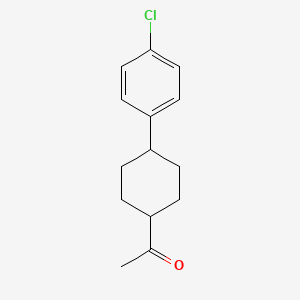

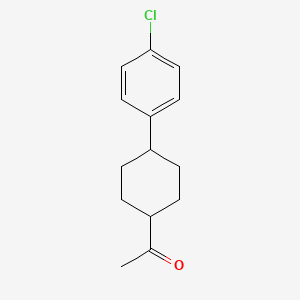

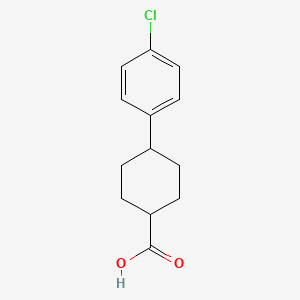

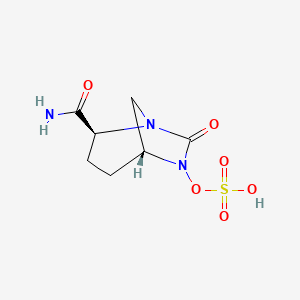

Cefixime impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A synthesis method for Cefixime impurity involves several steps . The method includes hydrolyzing beta-lactam of cefdinir with alkali to obtain an intermediate, reacting the intermediate with acid to obtain another intermediate, protecting the amino group of the intermediate with Boc anhydride to obtain another intermediate, reacting the intermediate with methyl bromoacetate to obtain another intermediate, and deprotecting the intermediate with trifluoroacetic acid to obtain the target impurity .Chemical Reactions Analysis

Cefixime and its impurities can undergo photodegradation under visible light irradiation . In optimal conditions, the drug degradation was 98.79% for cefixime .科学的研究の応用

Electrochemical Sensors for Cefixime Detection

A novel electrochemical sensor for cefixime determination using gold nanoparticles electrodeposited on a modified carbon paste electrode has been developed. This sensor exhibits high sensitivity, low detection limit, and good repeatability, making it effective for detecting cefixime in pharmaceutical and urine samples (Afkhami, Soltani-Felehgari, & Madrakian, 2013).

Radiation Effects on Cefixime

Research has shown that cefixime is sensitive to radiation, with gamma radiation and electron beams affecting its chemical and microbiological potency, absorption characteristics, and thermal behavior. This study provides insights into the stability and suitability of cefixime for sterilization processes (Singh, Parwate, Das Sarma, & Shukla, 2010).

Analytical Characterization of Cefixime

Cefixime impurities have been characterized using various analytical techniques. A stability-indicating HPLC method has been developed for cefixime identification, revealing its thermal degradation products. This research is crucial for quality control and stability evaluation in pharmaceuticals (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013).

Improved Synthesis of Cefixime

Advancements in the synthesis of cefixime have been made, with an improved one-pot synthesis process that offers lower cost, simpler operations, and high purity, which is significant for industrial production and pharmaceutical applications (Wang Yong-kai, 2010).

Molecular Imprinting for Cefixime Detection

Molecularly imprinted polymers on CdS quantum dots have been developed for the sensitive determination of cefixime. This method utilizes magnetic graphene oxide for preconcentration and has been successfully applied to pharmaceutical and urine samples, demonstrating its potential for sensitive cefixime detection (Eskandari, Amirzehni, Asadollahzadeh, & Eslami, 2017).

Safety And Hazards

Cefixime Impurity A may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

CAS番号 |

1335475-08-5 |

|---|---|

製品名 |

Cefixime impurity A |

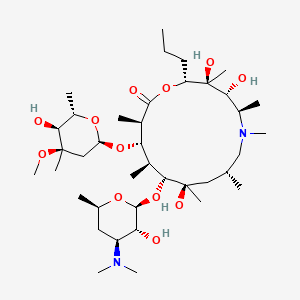

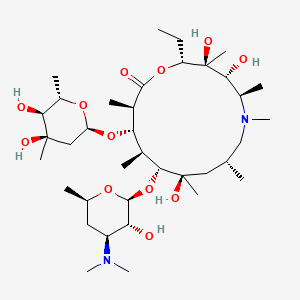

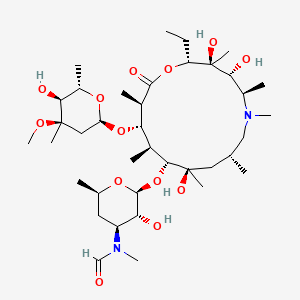

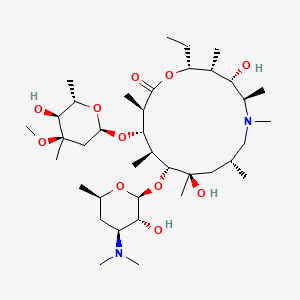

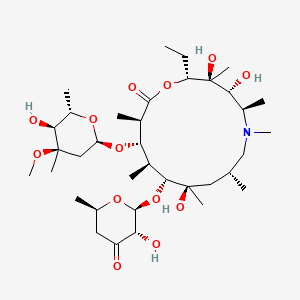

分子式 |

C16H17N5O8S2 |

分子量 |

471.47 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

α-[[(Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,5,7-tetrahydro-4H-furo[3,4-d][1,3]thiazin-2-yl]acetic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。